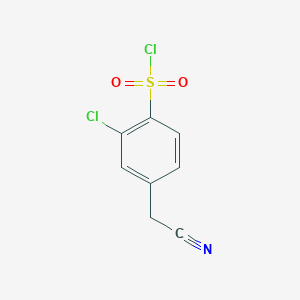

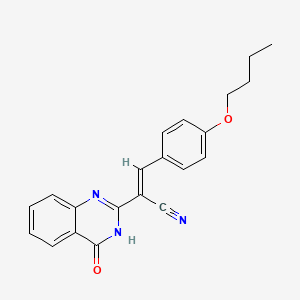

![molecular formula C16H15N3O2S B2889991 N-cyclopentyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide CAS No. 690250-02-3](/img/structure/B2889991.png)

N-cyclopentyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide

Übersicht

Beschreibung

“N-cyclopentyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide” is a complex organic compound that belongs to the class of pyridopyrimidines . Pyridopyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of such compounds often involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Alternatively, the synthesis can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .Molecular Structure Analysis

The molecular structure of “N-cyclopentyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide” would be characterized by a pyridopyrimidine core, which is a combination of pyrimidine and pyridine rings . The compound also contains a cyclopentyl group attached to the nitrogen atom and a carboxamide group attached to the 2-position of the pyrimidine ring.Chemical Reactions Analysis

The chemical reactions involving pyridopyrimidines are diverse and depend on the specific substituents present in the molecule. For instance, 3-amino-4-cyano-2-thiophenecarboxamides were used as versatile synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

N-cyclopentyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is involved in various chemical reactions and synthetic processes, contributing to the development of novel compounds with potential biological activities. For instance, reactions with hydroxylamine hydrochloride produce new cyclization products via ring cleavage of the pyrimidine component, leading to the formation of N-[2-([1,2,4]oxadiazol-5-yl)thieno[2,3-b]pyridin-3-yl]formamide oximes. This process is pivotal in exploring the chemical space around the thienopyrimidine scaffold, facilitating the discovery of compounds with inhibitory activity against different lipoxygenases, albeit with limited chemical stability (Okuda et al., 2015); (Vieweg et al., 1992).

Biological Activities

The compound serves as a precursor in the synthesis of thienopyrimidine derivatives, which are investigated for their antimicrobial and anti-inflammatory properties. The addition of various groups to the thieno[2,3-d]pyrimidine heterocyclic ring has shown to enhance its antibacterial, antifungal, and anti-inflammatory activities, making it a significant molecule for developing new therapeutic agents (Tolba et al., 2018).

Antifolate Inhibitors

N-cyclopentyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide derivatives have been synthesized as selective folate receptor alpha and beta substrates and antitumor agents. These compounds exhibit potent growth inhibition of tumor cells expressing folate receptors and have been identified to inhibit glycinamide ribonucleotide formyltransferase and AICA ribonucleotide formyltransferase, showcasing a unique mechanism distinct from other known antifolates (Deng et al., 2009).

Gastroprotective Activity

Investigations into the cytoprotective effects of 4H-pyrido[1,2-a]pyrimidin-4-one derivatives, which include N-cyclopentyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide, have identified compounds with significant gastroprotective effects against mucosal lesions induced by acidified ethanol in rats. This suggests potential applications of these compounds as prophylactic agents against gastric damage caused by non-steroidal anti-inflammatory agents (Hermecz et al., 1992).

Anticonvulsive Activity

The compound is also utilized in the synthesis of cyclopenta[4′,5′]pyrido[3′,2′:4,5]furo[3,2-d]pyrimidine derivatives, which are further explored for their anticonvulsive and predicted tranquilizer activities. This highlights the versatility of N-cyclopentyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide in the development of potential therapeutic agents for neurological conditions (Sirakanyan et al., 2013).

Zukünftige Richtungen

The future directions for research on “N-cyclopentyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide” could include further exploration of its potential therapeutic uses, given the biological activity of related pyridopyrimidines . Additionally, new synthetic methods could be developed to improve the efficiency and selectivity of its synthesis.

Wirkmechanismus

Target of Action

Pyrimidine derivatives are known to interact with a variety of biological targets, including enzymes involved in dna synthesis .

Mode of Action

It is known that pyrimidine derivatives can inhibit key enzymes involved in dna synthesis, thereby disrupting the replication and transcription processes . This can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells .

Biochemical Pathways

The compound likely affects the biochemical pathways involved in DNA synthesis and cell division. By inhibiting key enzymes in these pathways, the compound can disrupt the normal functioning of cells, leading to cell death .

Result of Action

The result of the compound’s action is likely to be cell cycle arrest and apoptosis, particularly in rapidly dividing cells . This can have therapeutic implications, particularly in the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer.

Eigenschaften

IUPAC Name |

N-cyclopentyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S/c20-14(17-10-5-1-2-6-10)12-9-11-15(22-12)18-13-7-3-4-8-19(13)16(11)21/h3-4,7-10H,1-2,5-6H2,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NURSLTMIXGKADE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=CC3=C(S2)N=C4C=CC=CN4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801329988 | |

| Record name | N-cyclopentyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801329988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

11.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID57265602 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

690250-02-3 | |

| Record name | N-cyclopentyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801329988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

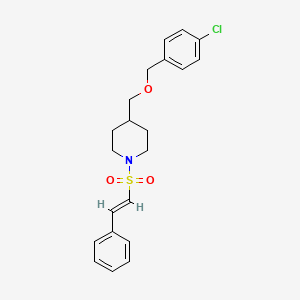

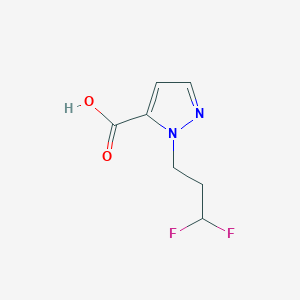

![6-[4-[2-(4-Methylphenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2889913.png)

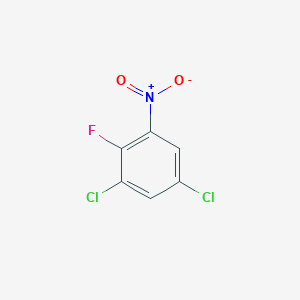

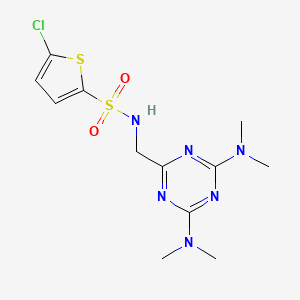

![(5-Chloro-2-methoxyphenyl)(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2889914.png)

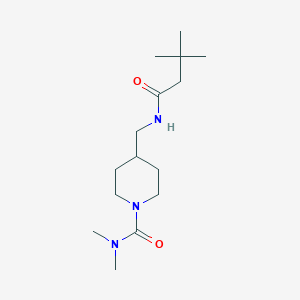

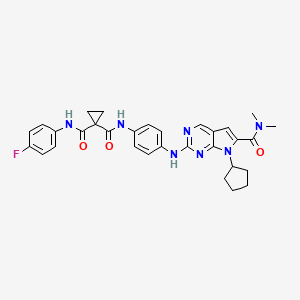

![N-(2,4-dimethoxyphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2889920.png)

![N-[2-(Cyanomethylamino)-2-oxoethyl]quinoline-4-carboxamide](/img/structure/B2889921.png)

![2-iodo-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2889923.png)